N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide
Description
N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorinated tetrahydroisoquinoline moiety with an oxazole ring, making it a subject of study for its potential biological and chemical properties.
Properties
IUPAC Name |
N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-15-12-5-7-17-9-10(12)1-3-13(15)18-14(20)4-2-11-6-8-21-19-11/h1,3,6,8,17H,2,4-5,7,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQZZDDJEPIIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)NC(=O)CCC3=NOC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Oxazole Ring Formation: The oxazole ring can be constructed via a cyclization reaction involving an α-haloketone and an amide.
Amide Bond Formation: The final step involves coupling the fluorinated tetrahydroisoquinoline with the oxazole-containing intermediate using standard amide bond-forming reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide
- N-(5-bromo-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide
- N-(5-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide
Uniqueness
The uniqueness of N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, alter its electronic properties, and affect its interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
